2-[2-(Morpholin-4-yl)ethyl]-2,3-dihydropyridazin-3-one 2-[2-(Morpholin-4-yl)ethyl]-2,3-dihydropyridazin-3-one
Brand Name: Vulcanchem
CAS No.: 2097895-67-3
VCID: VC6520113
InChI: InChI=1S/C10H15N3O2/c14-10-2-1-3-11-13(10)5-4-12-6-8-15-9-7-12/h1-3H,4-9H2
SMILES: C1COCCN1CCN2C(=O)C=CC=N2
Molecular Formula: C10H15N3O2
Molecular Weight: 209.249

2-[2-(Morpholin-4-yl)ethyl]-2,3-dihydropyridazin-3-one

CAS No.: 2097895-67-3

Cat. No.: VC6520113

Molecular Formula: C10H15N3O2

Molecular Weight: 209.249

* For research use only. Not for human or veterinary use.

2-[2-(Morpholin-4-yl)ethyl]-2,3-dihydropyridazin-3-one - 2097895-67-3

Specification

CAS No. 2097895-67-3
Molecular Formula C10H15N3O2
Molecular Weight 209.249
IUPAC Name 2-(2-morpholin-4-ylethyl)pyridazin-3-one
Standard InChI InChI=1S/C10H15N3O2/c14-10-2-1-3-11-13(10)5-4-12-6-8-15-9-7-12/h1-3H,4-9H2
Standard InChI Key XLYOFFIGBUWSBE-UHFFFAOYSA-N
SMILES C1COCCN1CCN2C(=O)C=CC=N2

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

The compound’s backbone consists of a 2,3-dihydropyridazin-3-one ring, a six-membered heterocycle containing two adjacent nitrogen atoms. The morpholin-4-yl group is attached via a two-carbon ethyl chain at the second position of the pyridazinone ring . This configuration introduces both hydrogen-bonding capabilities (via the morpholine oxygen) and hydrophobic interactions (via the ethyl linker), enhancing its potential for target binding.

The molecular formula of 2-[2-(Morpholin-4-yl)ethyl]-2,3-dihydropyridazin-3-one is C₁₁H₁₆N₃O₂, with a molecular weight of 222.27 g/mol. Key structural analogs, such as 6-cyclopropyl-2-({1-[2-(morpholin-4-yl)ethyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one (PubChem CID: 126851801), share similar morpholine-ethyl-pyridazinone motifs and exhibit molecular weights exceeding 300 g/mol, underscoring the variability achievable through substitutions .

Table 1: Comparative Molecular Properties of Pyridazinone-Morpholine Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Functional Groups
2-[2-(Morpholin-4-yl)ethyl]-2,3-dihydropyridazin-3-oneC₁₁H₁₆N₃O₂222.27Pyridazinone, morpholine, ethyl
6-Cyclopropyl-2-({1-[2-(morpholin-4-yl)ethyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-oneC₁₉H₃₀N₄O₂346.50Pyridazinone, morpholine, piperidine
4-Chloro-2-ethyl-5-(morpholin-4-yl)-2,3-dihydropyridazin-3-oneC₁₀H₁₄ClN₃O₂243.69Pyridazinone, morpholine, chloro

Tautomerism and Electronic Properties

Pyridazinone derivatives exhibit tautomerism between the oxo (lactam) and hydroxy (lactim) forms. Infrared (IR) and ultraviolet (UV) spectral analyses of unsubstituted 3(2H)-pyridazinones confirm a predominance of the oxo form in solution, a property retained in morpholine-substituted analogs . The electron-withdrawing carbonyl group at position 3 increases the ring’s electrophilicity, facilitating interactions with biological nucleophiles such as serine or cysteine residues in enzyme active sites .

Synthetic Methodologies

General Pyridazinone Synthesis

The pyridazinone core is typically synthesized via cyclocondensation of maleic anhydride derivatives with hydrazine hydrate. For example, maleic anhydride reacts with hydrazine to form 3(2H)-pyridazinone, which can be alkylated or arylated at the nitrogen or carbon positions .

Incorporation of Morpholine Moieties

Introducing the morpholin-4-yl group involves nucleophilic substitution or reductive amination. A common strategy employs 2-chloroethylmorpholine, which reacts with pyridazinone intermediates under basic conditions. For instance, 2-ethyl-3(2H)-pyridazinone can undergo alkylation with 2-chloroethylmorpholine in the presence of potassium carbonate to yield the target compound .

Key Reaction Steps:

  • Cyclocondensation: Maleic anhydride + hydrazine → 3(2H)-pyridazinone .

  • N-Alkylation: 3(2H)-pyridazinone + 2-chloroethylmorpholine → 2-[2-(Morpholin-4-yl)ethyl]-2,3-dihydropyridazin-3-one .

Optimization of solvent (e.g., DMF, acetonitrile) and temperature (60–100°C) is critical to achieving yields exceeding 70% . Purification via column chromatography or recrystallization ensures high purity, validated by HPLC and NMR.

Pharmacological Activities

Acetylcholinesterase Inhibition

Pyridazinone-morpholine hybrids demonstrate potent acetylcholinesterase (AChE) inhibition, a key target in Alzheimer’s disease therapy. For example, N'-[(4-trifluoromethylphenyl)sulfonyl]-2-[4-(2-fluorophenyl)piperazine]-3(2H)-pyridazinone-2-yl acetohydrazide exhibits IC₅₀ values comparable to galantamine, a clinical AChE inhibitor . The morpholine group enhances solubility, enabling better blood-brain barrier penetration .

Anticancer Activity

Morpholine-containing pyridazinones disrupt cancer cell proliferation by inhibiting tyrosine kinases or topoisomerases. Structural analogs with chloro or fluorophenyl substituents show IC₅₀ values below 10 μM in breast (MCF-7) and lung (A549) cancer cell lines . The ethyl-morpholine chain likely contributes to DNA intercalation or protein binding, as evidenced by molecular docking studies .

Anti-Inflammatory Effects

In murine models, these compounds reduce prostaglandin E₂ (PGE₂) and interleukin-6 (IL-6) levels by >50% at 25 mg/kg doses, outperforming ibuprofen in some assays . The mechanism may involve cyclooxygenase-2 (COX-2) downregulation via NF-κB pathway inhibition.

Structure-Activity Relationships (SAR)

  • Morpholine Positioning: Substitution at position 2 of the pyridazinone ring optimizes AChE inhibition, while position 5 modifications enhance anticancer activity .

  • Linker Length: A two-carbon ethyl chain between morpholine and pyridazinone balances flexibility and rigidity, improving target engagement .

  • Electron-Withdrawing Groups: Chloro or nitro substituents at position 4 increase electrophilicity, enhancing enzyme inhibition .

Pharmacokinetic and Toxicity Profiles

While specific data for 2-[2-(Morpholin-4-yl)ethyl]-2,3-dihydropyridazin-3-one are unavailable, analogs exhibit moderate oral bioavailability (40–60%) in rodent studies, with plasma half-lives of 2–4 hours . Morpholine’s solubility contributes to a favorable ADME profile, though hepatic metabolism via CYP3A4 may necessitate dose adjustments . Preliminary toxicity assays indicate LD₅₀ values >500 mg/kg in mice, suggesting a wide therapeutic window .

Applications in Drug Development

Neurodegenerative Diseases

The compound’s AChE inhibitory activity positions it as a candidate for Alzheimer’s disease therapeutics. Hybrid derivatives are being co-crystallized with AChE to optimize binding interactions .

Oncology

Ongoing preclinical studies focus on tyrosine kinase inhibition, with lead compounds advancing to murine xenograft models . Combination therapies with paclitaxel or doxorubicin are under exploration to enhance efficacy.

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